

Application Notes and Protocols for DiSulfo-ICG Maleimide Bioconjugation

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Compound of Interest

Compound Name: DiSulfo-ICG maleimide

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Introduction

This document provides a detailed guide for the bioconjugation of DiSulfo-Indocyanine Green (ICG) maleimide to thiol-containing biomolecules, such as proteins, antibodies, and peptides. Maleimides are thiol-reactive reagents that specifically couple with sulfhydryl groups to form stable thioether bonds.^{[1][2]} This protocol is optimized for DiSulfo-ICG, a near-infrared (NIR) fluorescent dye with enhanced water solubility, making it an ideal candidate for in vivo imaging and other applications where precise labeling is critical.

The reaction between a maleimide and a thiol group is highly specific and efficient under mild, physiological conditions (pH 6.5-7.5).^{[2][3]} This chemoselectivity allows for the targeted labeling of cysteine residues in proteins.^{[2][4]} It is important to note that disulfide bonds within a protein are unreactive towards maleimides and may require reduction to free up sulfhydryl groups for conjugation.^{[4][5][6]}

Materials and Equipment

Reagents:

- **DiSulfo-ICG maleimide**
- Biomolecule (e.g., antibody, protein, peptide) containing free thiol groups

- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), Tris buffer, or HEPES buffer (pH 7.0-7.5, thiol-free)
- (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
- Purification resin (e.g., Sephadex G-25) or system (e.g., HPLC, FPLC)
- Bovine Serum Albumin (BSA) for storage stabilization (optional)
- Sodium azide for storage (optional)
- Glycerol for long-term storage (optional)

Equipment:

- Reaction vials (e.g., microcentrifuge tubes)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Spectrophotometer
- Gel filtration columns or HPLC/FPLC system
- Inert gas (e.g., nitrogen or argon)

Experimental Protocols

Preparation of Biomolecule

Proper preparation of the biomolecule is crucial for successful conjugation. This involves ensuring the availability of free thiol groups.

- Dissolve the biomolecule: Prepare the biomolecule solution at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5).[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Buffers

should be free of any thiol-containing compounds.[1] Degassing can be achieved by applying a vacuum or by bubbling an inert gas through the solution.[1][6]

- (Optional) Reduction of Disulfide Bonds: If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the biomolecule solution.[1] Incubate for 20-30 minutes at room temperature.[1] It is not necessary to remove TCEP before adding the maleimide dye.[3] Avoid using DTT or β -mercaptoethanol as they contain thiols and would need to be removed prior to conjugation.[3]

Preparation of DiSulfo-ICG Maleimide Stock Solution

- Warm the dye: Allow the vial of **DiSulfo-ICG maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.
- Dissolve the dye: Prepare a 10 mM stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO or DMF.[1] Vortex briefly to ensure complete dissolution. Due to the disulfonated nature of the dye, it should have good aqueous solubility, but starting with an organic solvent is a standard practice for maleimide dyes.

Bioconjugation Reaction

The following steps describe the conjugation of **DiSulfo-ICG maleimide** to the prepared biomolecule.

- Add the dye: While gently vortexing the biomolecule solution, add the desired volume of the **DiSulfo-ICG maleimide** stock solution. A 10-20 fold molar excess of the dye to the biomolecule is a common starting point; however, the optimal ratio should be determined empirically for each specific application.[1][7]
- Incubate: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[1]
- Quench the reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or β -mercaptoethanol, to consume any unreacted maleimide.

Purification of the Conjugate

Purification is necessary to remove unconjugated dye and any reaction byproducts.

- Select a purification method: The choice of purification method depends on the size and properties of the biomolecule. Common methods include:
 - Size Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger conjugate from the smaller, unconjugated dye.[\[6\]](#)[\[8\]](#) Columns like Sephadex G-25 are suitable for this purpose.
 - High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Offers higher resolution for purification.[\[4\]](#)[\[6\]](#)
 - Dialysis: Can be used, particularly for water-soluble maleimides.[\[5\]](#)
 - Ultrafiltration: Useful for concentrating the sample and removing small molecules.[\[8\]](#)
- Perform purification: Follow the manufacturer's instructions for the chosen purification method to isolate the DiSulfo-ICG-biomolecule conjugate.

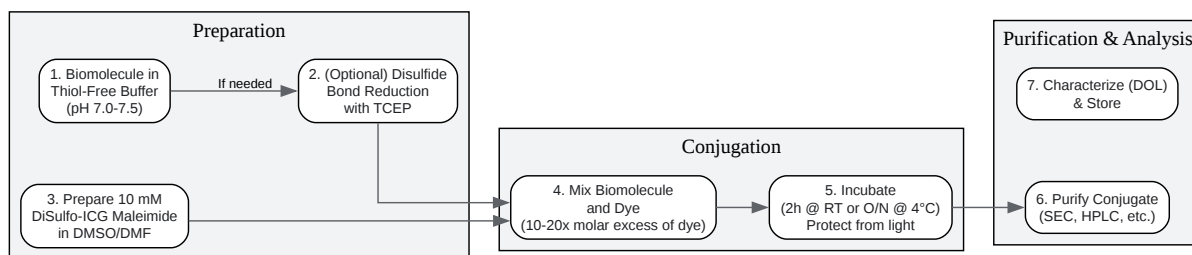
Characterization and Storage

- Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of ICG (around 800 nm).
- Storage: For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[\[1\]](#) For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and a bacteriostatic agent like sodium azide (0.01-0.03%), and store at -20°C.[\[1\]](#)[\[7\]](#) Adding a stabilizing protein like BSA (5-10 mg/mL) can also help prevent denaturation.[\[1\]](#)[\[7\]](#)

Data Presentation

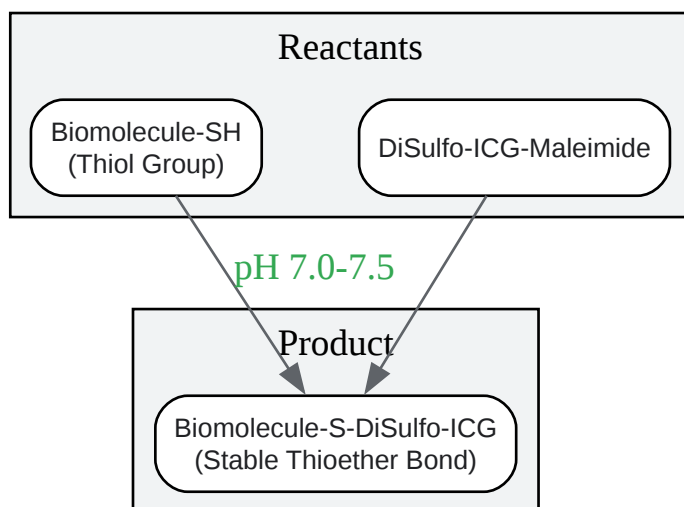
| Parameter | Recommended Value/Range | Reference |
|--------------------------------------|-----------------------------------|--------------|
| Biomolecule Concentration | 1-10 mg/mL | [1][4][5][6] |
| Reaction Buffer pH | 7.0 - 7.5 | [1][4][5][6] |
| TCEP Molar Excess (for reduction) | 10 - 100 fold | [1] |
| Reduction Incubation Time | 20 - 30 minutes | [1] |
| DiSulfo-ICG Maleimide Stock Solution | 10 mM in DMSO or DMF | [1] |
| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 (starting point) | [1][7] |
| Conjugation Incubation Time | 2 hours at RT or overnight at 4°C | [1] |
| Short-term Storage | 2-8°C for up to 1 week | [1] |
| Long-term Storage | -20°C with 50% glycerol | [1][7] |

Visualizations



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Caption: Experimental workflow for **DiSulfo-ICG maleimide** bioconjugation.



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